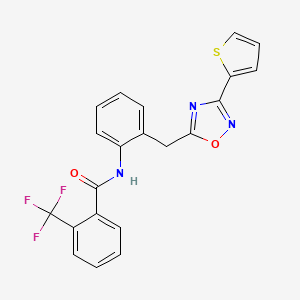
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C12H14BrNO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to the pyrrolidine ring.
Métodos De Preparación
The synthesis of Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 4-bromobenzaldehyde with pyrrolidine under specific conditions.
Esterification: The intermediate is then subjected to esterification using methanol and a suitable catalyst to form the methyl ester derivative.
Hydrochloride Formation: Finally, the methyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product .
Análisis De Reacciones Químicas
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors, while the pyrrolidine ring can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparación Con Compuestos Similares
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:
Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-(4-methylphenyl)pyrrolidine-3-carboxylate: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-16-11(15)12(6-7-14-8-12)9-2-4-10(13)5-3-9;/h2-5,14H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKRBTWUCBLFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)C2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[3-(dimethylsulfamoyl)-4-methylphenyl]carbamoyl}methyl)-N-methylprop-2-enamide](/img/structure/B2453396.png)
![8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2453397.png)

![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2453402.png)

![(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2453407.png)
![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2453408.png)
![2-Chloro-N-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B2453409.png)


![2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2453413.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2453416.png)
